

Core Compound: (R,S,S)-VH032 and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,S,S)-VH032-Me-glycine

Cat. No.: B15576687

[Get Quote](#)

(R,S,S)-VH032 is a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. VH032 serves as the VHL-recruiting component in many PROTACs.^[4] This guide provides a detailed overview of the (R,S,S)-VH032 scaffold, its mechanism of action, and its application in targeted protein degradation.

While the specific molecule "**(R,S,S)-VH032-Me-glycine**" is not extensively documented in publicly available literature, this guide will focus on the well-characterized (R,S,S)-VH032 core and its common derivatives, providing a foundational understanding for researchers working with this class of compounds. The "Me-glycine" moiety would represent a linker or modification attached to the core VH032 structure, a common strategy in PROTAC design.

Chemical Structure and Properties

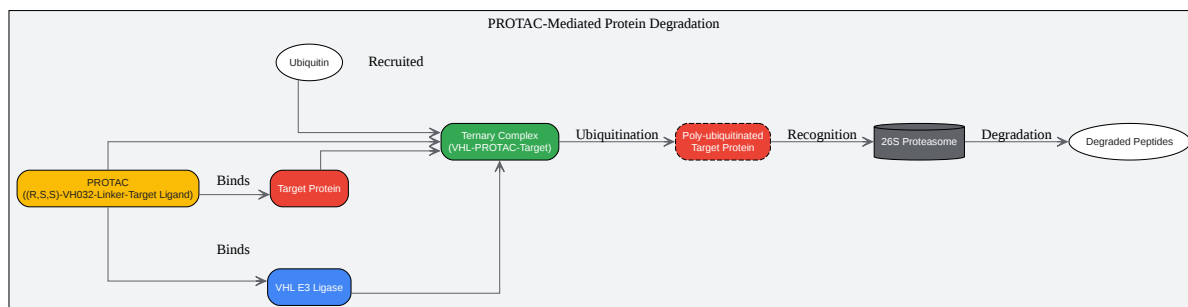
The core structure of VH032 is a hydroxyproline-based motif that mimics the binding of Hypoxia-Inducible Factor-1 α (HIF-1 α) to VHL.^[5] The stereochemistry, denoted as (R,S,S), is critical for its binding affinity and activity.

Table 1: Physicochemical Properties of VH032

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₄ S	[4]
Molecular Weight	472.60 g/mol	[4][6]
CAS Number	1448188-62-2	[4]
Appearance	White to off-white solid	[4]
Purity	≥98%	
Storage	-20°C, sealed, away from moisture	[4]

Mechanism of Action

VH032 functions as an inhibitor of the VHL/HIF-1 α interaction.[4][6][7] In the context of a PROTAC, the VH032 moiety binds to the VHL E3 ligase. The other end of the PROTAC molecule contains a ligand for a target protein. This simultaneous binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



[Click to download full resolution via product page](#)

Figure 1: PROTAC Mechanism of Action with a VH032-based Ligand.

Quantitative Data

The binding affinity of VH032 and its derivatives to the VHL E3 ligase is a critical parameter for their effectiveness in PROTACs.

Table 2: Binding Affinities of VH032 and Related Compounds to VHL

Compound	Kd (nM)	Method	Reference
VH032	185	Isothermal Titration Calorimetry (ITC)	[6]
VH-298	80-90	Not Specified	[8]
VHL-IN-1	37	Dissociation Constant (Kd)	[8]
(S,R,S)-AHPC	Not Specified	VHL Ligand	[8]

Experimental Protocols

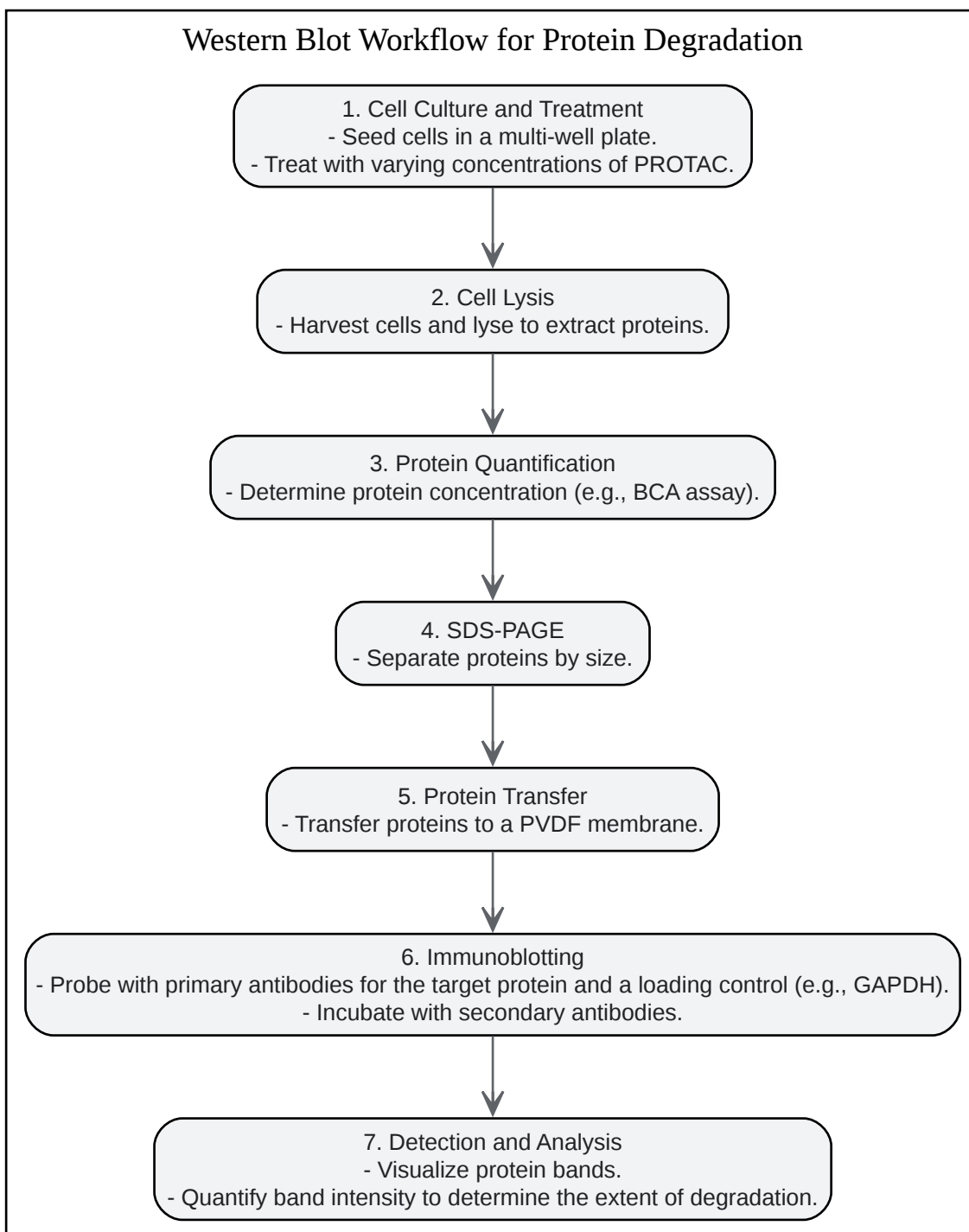
General Protocol for In Vitro VHL Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines a general procedure for measuring the binding affinity of a VH032-based compound to the VHL-ElonginB-ElonginC (VCB) complex.

- Protein Expression and Purification: Express and purify the VCB complex using established protocols.
- Compound Preparation: Dissolve the VH032 derivative in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 100-200 μM .
- ITC Experiment Setup:
 - Load the purified VCB protein (10-20 μM) into the sample cell of the ITC instrument.
 - Load the VH032 derivative solution into the injection syringe.
 - Set the experimental temperature to 25°C.
- Titration: Perform a series of injections (e.g., 20 injections of 2 μL each) of the compound into the protein solution, with a spacing of 150 seconds between injections.
- Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

General Protocol for Western Blot Analysis of Target Protein Degradation

This protocol describes a typical workflow to assess the degradation of a target protein induced by a VH032-based PROTAC.



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Assessing PROTAC-induced Protein Degradation.

Conclusion

The (R,S,S)-VH032 scaffold is a cornerstone in the development of VHL-recruiting PROTACs. Its well-defined structure and mechanism of action provide a robust platform for the design of novel therapeutics that can target and degrade a wide range of disease-causing proteins. Further research into novel derivatives, such as the hypothetical "**(R,S,S)-VH032-Me-glycine**," will continue to expand the therapeutic potential of this important class of molecules. Researchers and drug development professionals can leverage the information and protocols in this guide to advance their work in the exciting field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Core Compound: (R,S,S)-VH032 and its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15576687#structure-of-r-s-s-vh032-me-glycine\]](https://www.benchchem.com/product/b15576687#structure-of-r-s-s-vh032-me-glycine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com